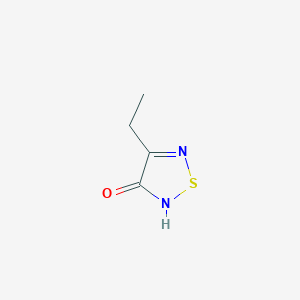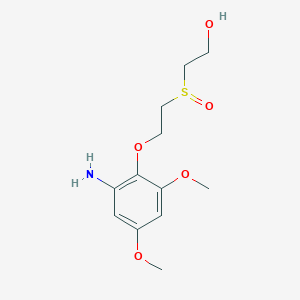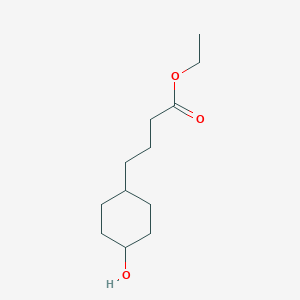![molecular formula C16H17N5O B13884245 N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide is a compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a phenyl group attached to the pyrimidine ring. This compound has garnered interest in scientific research due to its potential as a kinase inhibitor and its role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors. For instance, a mixture of compound 4 (100.9 g, 0.53 mol) and ammonium hydroxide (400 ml) in ethanol (300 ml) can be stirred at 70°C for 24 hours in a sealed flask .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various signaling pathways in cells.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide involves its role as a kinase inhibitor. Kinases are enzymes that phosphorylate proteins, which can activate or deactivate various signaling pathways. By inhibiting specific kinases, this compound can modulate cellular processes such as cell proliferation, apoptosis, and differentiation. The molecular targets and pathways involved include the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival .
相似化合物的比较
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis with a MIC 90 value of 0.488 µM.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown significant activity against cancer cell lines.
Uniqueness
N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide is unique due to its specific structure, which allows it to interact with a distinct set of kinases. This specificity can lead to fewer off-target effects and improved therapeutic potential. Additionally, its ability to modulate multiple signaling pathways makes it a versatile compound for various research applications.
属性
分子式 |
C16H17N5O |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C16H17N5O/c1-11(22)17-9-10-19-16-13-7-8-18-15(13)20-14(21-16)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,22)(H2,18,19,20,21) |
InChI 键 |
IYGBUIUQNQYXNT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCNC1=NC(=NC2=C1C=CN2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
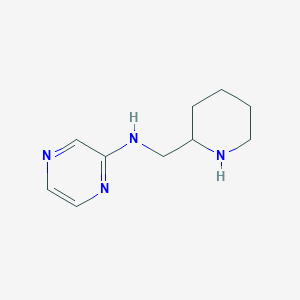
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)

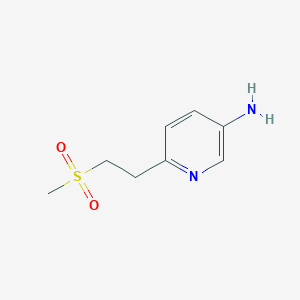
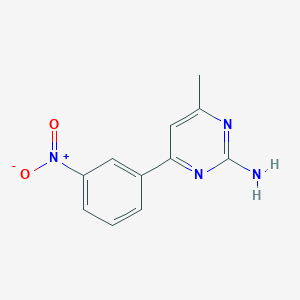

![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
